An In-depth Technical Guide to the Synthesis and Properties of 2-(Piperazin-1-yl)acetonitrile
An In-depth Technical Guide to the Synthesis and Properties of 2-(Piperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(Piperazin-1-yl)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] The piperazine ring is often incorporated into molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile linker for attaching various pharmacophoric groups.[3] The introduction of a cyanomethyl group onto the piperazine core to form 2-(Piperazin-1-yl)acetonitrile creates a valuable building block for further chemical modifications, potentially leading to novel therapeutic agents. This guide will detail the synthetic routes to this compound, its key physicochemical properties, and explore its potential applications in drug development based on the known biological activities of related piperazine derivatives.
Synthesis of 2-(Piperazin-1-yl)acetonitrile
While a direct, detailed experimental protocol for the synthesis of the parent 2-(Piperazin-1-yl)acetonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of N-substituted piperazine derivatives and other related compounds. The most straightforward approach involves the direct alkylation of piperazine with a suitable 2-carbon building block containing a nitrile group.
A proposed synthetic pathway is the nucleophilic substitution reaction between piperazine and chloroacetonitrile. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine can be used.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 2-(Piperazin-1-yl)acetonitrile.
Experimental Protocol (Proposed)
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Reaction Setup: To a solution of excess piperazine (e.g., 5 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 2 equivalents) to act as a proton scavenger.
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Addition of Reagent: Slowly add chloroacetonitrile (1 equivalent) to the reaction mixture at room temperature with constant stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and other water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-(Piperazin-1-yl)acetonitrile.
Physicochemical and Spectral Properties
Experimental data for the parent 2-(Piperazin-1-yl)acetonitrile is scarce. However, data from closely related analogs, such as N-substituted derivatives and the regioisomeric (S)-2-(Piperazin-2-yl)acetonitrile, can provide valuable insights into its expected properties.
Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)acetonitrile and Related Compounds
| Property | 2-(Piperazin-1-yl)acetonitrile (Predicted) | (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride[4] | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile[3] |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ | C₁₄H₁₉N₃S |
| Molecular Weight | 125.17 g/mol | 198.09 g/mol | 261.38 g/mol |
| Appearance | Colorless to light yellow oil/solid | Not specified | Light yellow oil |
| Melting Point | Not available | Not available | Not applicable (oil) |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water.[5] | Not specified |
Table 2: Spectral Data of Substituted 2-(Piperazin-1-yl)acetonitrile Derivatives
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ | Reference |
| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile | 7.32 (d, J = 7.3 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.15 (t, J = 7.2 Hz, 1H), 3.46 (s, 2H), 3.02 (t, J = 7.2 Hz, 2H), 2.65–2.47 (m, 10H) | 136.3, 129.0, 128.97, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.8 | Calculated: 262.1372, Found: 262.1375 | [3] |
| 2-(4-(2-((4-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | 7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.59–2.42 (m, 10H) | 159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8 | Calculated: 292.1484, Found: 292.1487 | [3] |
| 2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | 7.36 (d, J = 8.5 Hz, 2H), 7.16 (d, J = 8.5, 2H), 3.47 (s, 2H), 2.98 (t, J = 7.2, 2H), 2.63–2.48 (m, 10H) | 135.6, 132.0, 130.6, 119.8, 114.8, 57.1, 52.5, 51.6, 45.9, 30.9 | Calculated: 340.0483, Found: 340.0487 | [3] |
Based on the data for these analogs, the 1H NMR spectrum of 2-(Piperazin-1-yl)acetonitrile is expected to show signals for the piperazine ring protons and a singlet for the methylene group adjacent to the nitrile. The 13C NMR spectrum would display peaks corresponding to the carbons of the piperazine ring and the cyanomethyl group.
Potential Biological Activities and Applications in Drug Development
Potential Signaling Pathway Involvement
Caption: Potential therapeutic applications of 2-(Piperazin-1-yl)acetonitrile derivatives.
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Antimicrobial Properties: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal activities.[5][8] The piperazine moiety can be crucial for interacting with biological targets in microorganisms. Therefore, 2-(Piperazin-1-yl)acetonitrile could serve as a starting point for the development of novel antimicrobial agents.
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Central Nervous System (CNS) Activity: Piperazine-containing compounds are well-represented among CNS-active drugs, including antipsychotics and antidepressants.[1] The basic nitrogen of the piperazine ring can interact with various receptors and transporters in the CNS. Derivatives of 2-(Piperazin-1-yl)acetonitrile could be explored for their potential effects on neurological and psychiatric disorders.
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Anti-inflammatory Activity: Certain piperazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[6] This suggests that compounds derived from 2-(Piperazin-1-yl)acetonitrile may be promising candidates for the treatment of inflammatory conditions.
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Anticancer Activity: The piperazine scaffold is a key component in several anticancer drugs.[1] The versatility of the 2-(Piperazin-1-yl)acetonitrile structure allows for the introduction of various functionalities that could interact with cancer-related targets.
Conclusion
2-(Piperazin-1-yl)acetonitrile is a versatile and valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide has provided a plausible synthetic route, predicted physicochemical and spectral properties based on closely related analogs, and outlined its potential biological activities. The information presented here should serve as a solid foundation for researchers to further explore the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the proposed synthesis and biological activities is warranted to fully unlock the potential of 2-(Piperazin-1-yl)acetonitrile in the development of new medicines.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C6H13Cl2N3 | CID 138958339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride | 2250242-66-9 [smolecule.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
